(1-Methoxycyclopropyl)methanesulfonyl chloride
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Overview
Description
(1-Methoxycyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S. It is known for its unique chemical structure, which includes a cyclopropyl ring substituted with a methoxy group and a methanesulfonyl chloride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl derivative. One common method is the reaction of methanesulfonyl chloride with (1-methoxycyclopropyl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used as bases to facilitate substitution and elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Elimination Products: Alkenes and other unsaturated compounds are formed as major products in elimination reactions.
Scientific Research Applications
(1-Methoxycyclopropyl)methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The cyclopropyl ring and methoxy group can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the cyclopropyl and methoxy groups.
(1-Methoxycyclopropyl)methanol: A precursor in the synthesis of (1-Methoxycyclopropyl)methanesulfonyl chloride.
Cyclopropylmethanesulfonyl chloride: Similar structure but without the methoxy group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl ring and the methoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Biological Activity
(1-Methoxycyclopropyl)methanesulfonyl chloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its biological activity, mechanisms of action, and potential applications are critical for understanding its role in drug development and chemical synthesis. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Chemical Formula : C5H9ClO2S
- CAS Number : 1783775-36-9
This compound features a methanesulfonyl chloride group attached to a methoxycyclopropyl moiety, which may influence its reactivity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on target biomolecules. This reactivity can lead to modulation of enzymatic activities or interference with cellular signaling pathways.
Key Mechanistic Insights:
- Electrophilic Reactivity : The sulfonyl chloride can react with thiol groups in proteins, leading to enzyme inhibition or modification of protein function.
- Radical Formation : Studies have indicated that sulfonyl chlorides can generate radicals upon reduction, which may participate in various biological processes including oxidative stress responses .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity and Anticancer Activity
There is emerging evidence that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of cell cycle progression. A study reported that related compounds inhibited the proliferation of specific cancer cell lines by targeting key regulatory proteins involved in cell growth .
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antibacterial efficacy of several methanesulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated significant inhibition zones, suggesting their potential as new antimicrobial agents.
- Anticancer Screening
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant inhibition against bacteria | |
Cytotoxicity | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Modification of enzymatic functions |
Table 2: IC50 Values for Cancer Cell Lines
Properties
IUPAC Name |
(1-methoxycyclopropyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLTQSWESXASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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